![molecular formula C10H20N2O2 B2480554 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide CAS No. 1342853-67-1](/img/structure/B2480554.png)

2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide" belongs to the class of organic compounds known for their complex synthesis processes and diverse chemical and physical properties. These compounds are of significant interest due to their potential in various scientific and industrial applications.

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions under mild conditions. For example, the synthesis of novel acetamide derivatives with hypoglycemic activity demonstrates a typical process involving conventional synthesis techniques to achieve high yields of targeted compounds (Nikaljea, Choudharia, & Une, 2012).

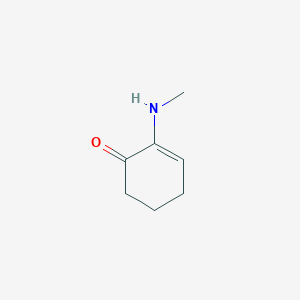

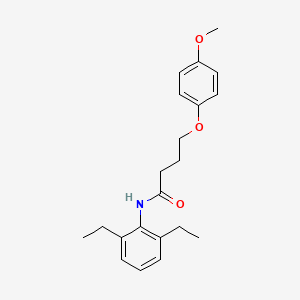

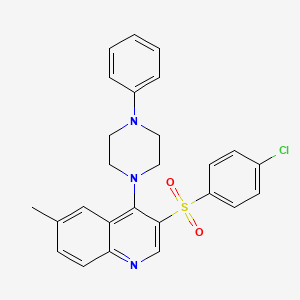

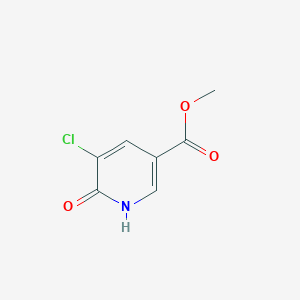

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure analysis of certain acetamide compounds reveals detailed information on molecular conformation, hydrogen bonding, and stereochemistry (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, demonstrating their versatility. For example, their synthesis can involve reactions like acetylation, esterification, and amidation, leading to compounds with varied chemical properties (Zhong-cheng & Wan-yin, 2002).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different domains. These properties are often determined through experimental methods and can significantly vary depending on the molecular structure (Vorob'eva, Mikhlina, Turchin, & Yakhontov, 1983).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the applications and synthesis routes of acetamide derivatives. Studies on compounds like "this compound" provide insights into how these properties are influenced by molecular structure and substituents (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Applications De Recherche Scientifique

Environmental Impact and Metabolism of Related Compounds :

- A study on the metabolism of chloroacetamide herbicides (related compounds to 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide) in human and rat liver microsomes found these compounds potentially carcinogenic in rats. The research explored the metabolic activation pathway leading to a DNA-reactive dialkylbenzoquinone imine, with key intermediates including CDEPA and CMEPA, bioactivated through para-hydroxylation and subsequent oxidation (Coleman et al., 2000).

Learning and Memory Facilitation in Mice :

- Ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, which are chemically similar to this compound, were synthesized and found to facilitate learning and memory in mice. This research involved synthesizing various compounds and testing them using the water maze test (Li Ming-zhu, 2012).

Antioxidant Activity of Coordination Complexes :

- Research on pyrazole-acetamide derivatives showed significant antioxidant activity. These compounds were synthesized and characterized, and their antioxidant activity was determined in vitro, showing the potential of acetamide derivatives in antioxidant applications (Chkirate et al., 2019).

Antibacterial and Antioxidant Activities :

- New coumarin derivatives containing acetamide moieties were synthesized and screened for antibacterial activity, showing significant activity against various bacteria (Hamdi et al., 2012).

Synthesis and Biological Properties :

- The synthesis of new silicon phthalocyanines, which include acetamide derivatives, demonstrated efficient DNA binding activity. These compounds were evaluated as potential DNA-targeting photodynamic therapy (PDT) agents (Uslan & Sesalan, 2013).

Hypoglycemic Activity :

- Synthesized acetamide derivatives were evaluated for hypoglycemic activity in an animal model, showing significant activity. This highlights the potential use of acetamide derivatives in the treatment of diabetes (Nikaljea et al., 2012).

Role in Anion Coordination :

- A study on the spatial orientation of amide derivatives, including acetamides, in anion coordination revealed the structural flexibility of these compounds, which could have implications in designing molecular receptors and sensors (Kalita & Baruah, 2010).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-14-8-10(13)11-6-9-4-5-12(2)7-9/h9H,3-8H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWMOQOTWMAPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342853-67-1 |

Source

|

| Record name | 2-ethoxy-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)

![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)

![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)

![2-(cinnamylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2480489.png)

![2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2480490.png)